2-Fluoro-4-(3-formylphenyl)phenol
Description
2-Fluoro-4-(3-formylphenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 2-position, a hydroxyl group at the 4-position, and a 3-formylphenyl substituent. The formyl group (-CHO) introduces unique reactivity, enabling its use as an intermediate in synthesizing heterocycles or pharmaceuticals . Fluorophenol derivatives are often explored for their bioactivity, such as enzyme inhibition or antimicrobial properties .
Properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVHLAPXFPAIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-formylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is considered green and efficient, providing high yields under simple and convenient conditions.
Industrial Production Methods
Industrial production of 2-Fluoro-4-(3-formylphenyl)phenol may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling reaction is particularly favored in industrial settings due to its scalability and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-Fluoro-4-(3-carboxyphenyl)phenol.
Reduction: 2-Fluoro-4-(3-hydroxymethylphenyl)phenol.
Substitution: 2-Methoxy-4-(3-formylphenyl)phenol.
Scientific Research Applications
2-Fluoro-4-(3-formylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-formylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The phenol group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: The formyl group in 2-Fluoro-4-(3-formylphenyl)phenol enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or alcohols) for condensation reactions. This contrasts with chloro-propionyl derivatives, which undergo cyclization to form chromanones . Fluorine Positioning: Compounds with fluorine at the 2-position and hydroxyl at the 4-position (e.g., bifluranol) exhibit improved metabolic stability compared to non-fluorinated analogs. Heterocyclic Moieties: The pyrrole-substituted derivative (2-Fluoro-4-(1H-pyrrol-1-yl)phenol) demonstrates reduced acidity (pKa ~7.5), enhancing membrane permeation and efficacy as an aldose reductase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
